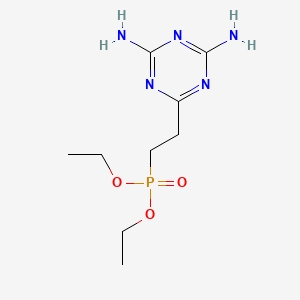

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate

説明

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate (CAS No. 29135-85-1) is a phosphonate ester derivative containing a 1,3,5-triazine core substituted with two amino groups and an ethylphosphonate moiety. Its molecular formula is C₉H₁₈N₅O₃P, with a molecular weight of 275.24 g/mol . The compound is a liquid or powder with a density of 1.314 g/cm³, a high boiling point (530.3°C), and moderate water solubility . Industrially, it serves as a key intermediate for synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .

The synthesis of this compound involves cyclization reactions, as reported in literature, contrasting with alternative methods for related phosphonates that use lithiation followed by diethyl chlorophosphate reactions, which yield <30% .

特性

CAS番号 |

29135-85-1 |

|---|---|

分子式 |

C9H18N5O3P |

分子量 |

275.25 g/mol |

IUPAC名 |

6-(2-diethoxyphosphorylethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H18N5O3P/c1-3-16-18(15,17-4-2)6-5-7-12-8(10)14-9(11)13-7/h3-6H2,1-2H3,(H4,10,11,12,13,14) |

InChIキー |

XNCQJPXXTGPKTK-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(CCC1=NC(=NC(=N1)N)N)OCC |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or condensation of a suitably functionalized 1,3,5-triazine derivative with a phosphonate-containing alkylating agent. The key steps include:

- Preparation of the triazine precursor: The 4,6-diamino-1,3,5-triazine core is synthesized or obtained with reactive sites for alkylation.

- Introduction of the ethyl phosphonate side chain: This is achieved by reacting the triazine derivative with a dialkyl phosphonate precursor bearing a leaving group, often a halide or tosylate, on the ethyl chain.

Specific Synthetic Routes

Based on analogies to acyclic nucleoside phosphonates and phosphonate chemistry:

Alkylation with dialkyl 2-(halogenethyl)phosphonates: Dialkyl (usually diethyl) 2-(chloroethyl)phosphonate or 2-(bromoethyl)phosphonate can be synthesized by treating trialkyl phosphites with 2-(halogenethyl)alkyl halides. This phosphonate alkylating agent then undergoes nucleophilic substitution with the amino-substituted triazine at the 2-position to form the desired phosphonate ester.

Base-catalyzed condensation: The triazine amine nucleophile reacts with the phosphonate alkylating agent under basic conditions to yield the phosphonate-substituted triazine derivative. The reaction conditions are optimized to favor substitution at the ethyl chain while preserving the amino groups on the triazine ring.

Purification and characterization: The resulting product is purified by chromatographic methods such as HPLC and characterized by spectroscopic techniques (NMR, MS) to confirm structure and purity.

Comparative Data Table of Related Compounds and Their Preparation

Summary Table of Physical and Chemical Properties Relevant to Preparation

Final Remarks

The preparation of Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is best approached through nucleophilic substitution reactions involving dialkyl phosphonate esters bearing suitable leaving groups and the 4,6-diamino-1,3,5-triazine core. This methodology is consistent with the synthesis of acyclic nucleoside phosphonates and other biologically active phosphonates. The lack of direct, detailed synthetic protocols in public databases suggests that researchers rely on adapting known phosphonate synthetic strategies to this compound. Future work could focus on optimizing reaction conditions, yields, and exploring prodrug derivatization for enhanced bioavailability, as seen in related phosphonate medicinal chemistry research.

化学反応の分析

Types of Reactions: Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce various substituted triazine derivatives .

科学的研究の応用

Agricultural Applications

Fertilizers and Plant Growth Regulators

One of the primary applications of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate is as a component in fertilizers. Its triazine structure allows it to act as a nitrogen source for plants. Research indicates that compounds with similar structures can enhance plant growth by improving nitrogen uptake and utilization efficiency .

Pesticides

The compound's potential as a pesticide has also been studied. Its ability to inhibit certain enzymes in pests can lead to effective pest management strategies. For instance, studies have shown that triazine derivatives can exhibit herbicidal properties by disrupting photosynthesis in target plants .

Pharmaceutical Applications

Anticancer Agents

Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate has been investigated for its potential as an anticancer agent. The triazine ring system is known for its ability to interact with DNA and RNA, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that modifications to the triazine structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Its effectiveness against certain bacterial strains makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals .

Materials Science Applications

Polymer Chemistry

In materials science, diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate can be utilized in the synthesis of polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can improve flame retardancy and thermal stability .

Coatings and Surface Modifications

The compound's ability to form stable films makes it suitable for use in coatings that require resistance to heat and chemicals. Such coatings are valuable in industrial applications where durability is essential .

Case Studies and Research Findings

作用機序

The mechanism of action of diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .

類似化合物との比較

Triazine Derivatives with Phosphonate Groups

- Diethyl (2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl)phosphonate: Structure: 4,6-Diamino-1,3,5-triazine linked to diethyl phosphonate via an ethyl spacer. Applications: Pesticides, surfactants, antifungals . Synthesis Yield: Not explicitly reported, but cyclization methods are noted as more efficient than lithiation routes .

Phosphonate Derivatives of Uracil/Adenine :

- Diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxoquinazolin-yl)-tetrahydrofuran-2-yl)ethyl)phosphonate (10g): Structure: Phosphonate linked to a quinazolinone-modified sugar moiety. Applications: Antiviral or anticancer research (inferred from structural analogs). Synthesis Yield: 43.1% via nucleophilic substitution .

Triazine Derivatives with Non-Phosphonate Groups

- Bis(morpholino-1,3,5-triazine) Derivatives: Structure: Morpholino groups replace amino groups on the triazine ring. Applications: Kinase inhibitors (e.g., anticancer agents). Synthesis Yield: ~50% via HBTU-mediated coupling .

Sulfonyl-Triazine Herbicides (e.g., Metsulfuron Methyl) :

- EADP (Flame Retardant): Structure: Spirocyclic phosphonate with diamino-triazine groups. Applications: Flame retardant in epoxy resins .

Physicochemical Properties Comparison

Application-Specific Comparisons

- Pesticides: The target compound’s diamino-triazine-phosphonate structure enhances binding to enzymatic targets (e.g., acetylcholinesterase in pests), unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl), which inhibit plant-specific enzymes .

- Flame Retardants : EADP’s spirocyclic structure provides thermal stability superior to the target compound, making it preferable in polymer applications .

- Medicinal Chemistry: Bis(morpholino-triazine) derivatives exhibit higher solubility and kinase affinity due to morpholino groups, unlike the phosphonate-based compound .

Q & A

What are the primary synthetic routes for Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate?

Methodological Answer:

The compound can be synthesized via:

Cyclization Reactions : Formation of the triazine core followed by phosphonate group introduction. For example, lithiation of nucleobase analogs (e.g., adenine or uracil derivatives) and reaction with diethyl chlorophosphate yields ~30% phosphonate derivatives .

Microwave-Assisted Synthesis : Enhances reaction efficiency for polysubstituted triazinylphosphonates compared to conventional heating, reducing reaction time and improving regioselectivity .

Phosphonochloridate Intermediate : Chlorination of diethyl phosphonate using phosphorus oxychloride (POCl₃) generates reactive intermediates for coupling with amine-functionalized triazines .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/³¹P NMR identifies phosphonate group integration (δ ~20–30 ppm for ³¹P) and triazine ring protons .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₇H₁₄N₆O₂P) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in triazine-phosphonate hybrids (e.g., bond angles and dihedral angles) .

How can reaction yields be optimized in the synthesis of triazinylphosphonates?

Advanced Research Focus:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of triazine intermediates .

- Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency .

- Microwave Parameters : Adjusting power (100–300 W) and irradiation time (10–30 min) minimizes side reactions .

What strategies address contradictory data in the compound’s biological activity studies?

Advanced Research Focus:

- Impurity Profiling : Quantify residual solvents or unreacted chlorophosphate using HPLC-MS to rule out false-positive bioactivity .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .

- Structural Analog Comparison : Benchmark against arsenic-triazine hybrids (e.g., 2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4-methanol) to isolate phosphonate-specific effects .

What are the key safety considerations when handling this compound?

Basic Guidelines:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of phosphonate vapors .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

How does the electronic structure of the triazine ring influence the compound’s reactivity?

Advanced Research Focus:

- DFT Calculations : The electron-deficient triazine core stabilizes negative charge at the phosphonate group, enhancing nucleophilicity in coupling reactions .

- Comparative Analysis : Substituent effects (e.g., amino vs. methoxy groups) modulate HOMO-LUMO gaps, as seen in 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine (TPTZ) analogs .

What are typical applications of triazinylphosphonates in materials science?

Basic Applications:

- Flame Retardants : Triazinylphosphonates act as char-forming agents in epoxy resins by releasing phosphoric acid under heat .

- Coordination Polymers : Phosphonate groups chelate metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks for gas storage .

What in silico methods predict the compound’s interaction with biological targets?

Advanced Research Focus:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。